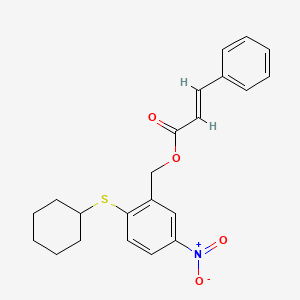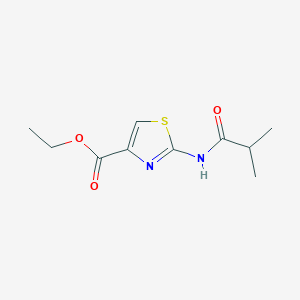![molecular formula C17H19Cl2N5OS B2472403 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-45-3](/img/structure/B2472403.png)
5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H19Cl2N5OS and its molecular weight is 412.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Research indicates that derivatives of 1,2,4-triazole, which include compounds structurally similar to 5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, show significant antimicrobial activities. These compounds have been synthesized and tested against various microorganisms, demonstrating good to moderate antimicrobial properties (Bektaş et al., 2007).
Anticonvulsant Activities
Another application is in the field of anticonvulsant activities. Studies have shown that certain 1,2,4-triazole derivatives exhibit potent anticonvulsant effects in models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, indicating their potential use in treating epilepsy and related conditions (Wang et al., 2015).
Anti-inflammatory Activities
Some derivatives of 1,2,4-triazole have also been synthesized and evaluated for their anti-inflammatory activities. These compounds have shown significant inhibitory effects on inflammation in various tests, suggesting their potential therapeutic applications in treating inflammatory conditions (Koksal et al., 2013).
Corrosion Inhibition
Research has also explored the use of triazole derivatives in corrosion inhibition, particularly for metals like mild steel in acidic media. These compounds demonstrate excellent inhibitory properties, potentially making them useful in industrial applications to protect metals from corrosion (Lagrenée et al., 2002).
Anticancer Potential
Furthermore, certain triazole derivatives have shown significant anticancer properties. Research into novel triazole-based compounds has revealed potent activities against various cancer cell lines, highlighting their potential as anticancer agents (Romero et al., 2020).
Nonlinear Optical Properties
Triazole derivatives have also been investigated for their nonlinear optical properties. These compounds exhibit promising optical limiting behavior, which could be valuable in the development of optical materials and devices (Murthy et al., 2013).
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N5OS/c1-10-20-17-24(21-10)16(25)15(26-17)14(23-7-5-22(2)6-8-23)11-3-4-12(18)13(19)9-11/h3-4,9,14,25H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQOQQXAISNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2472321.png)
![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)
![8-(4-methoxyphenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2472323.png)
![(2S)-4-(1-Bicyclo[1.1.1]pentanyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2472326.png)

![N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2472328.png)
![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)


![tert-butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate](/img/structure/B2472335.png)
![N-(4-isopropylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2472337.png)

![N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2472340.png)
![4-Azepan-1-yl-6-chloro-3-[(4-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2472341.png)